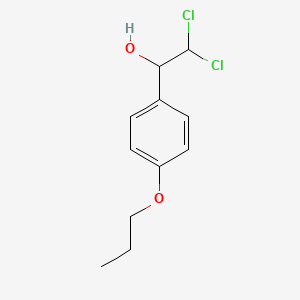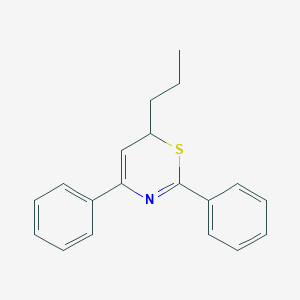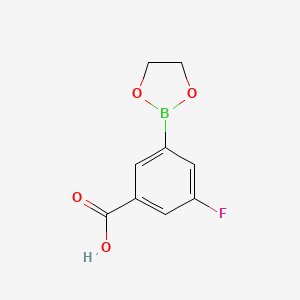
3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, attached to a fluorinated benzoic acid moiety. The combination of boron and fluorine atoms imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid typically involves the formation of the dioxaborolane ring followed by its attachment to the fluorobenzoic acid. One common method involves the reaction of 5-fluorobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronate ester can be oxidized to form the corresponding boronic acid, which can further react with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide to facilitate reactions.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boronate ester.
科学的研究の応用
3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid is unique due to the presence of both boron and fluorine atoms, which impart distinct chemical properties. The combination of these elements enhances the compound’s reactivity and stability, making it a versatile intermediate in various chemical and pharmaceutical applications.
特性
分子式 |
C9H8BFO4 |
|---|---|
分子量 |
209.97 g/mol |
IUPAC名 |
3-(1,3,2-dioxaborolan-2-yl)-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H8BFO4/c11-8-4-6(9(12)13)3-7(5-8)10-14-1-2-15-10/h3-5H,1-2H2,(H,12,13) |
InChIキー |
MSHCTKCHGGEFJF-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC(=CC(=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
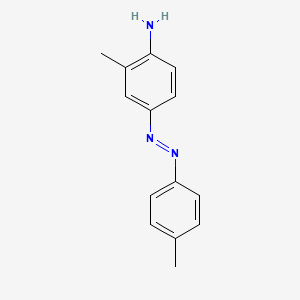
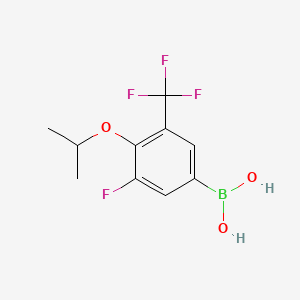
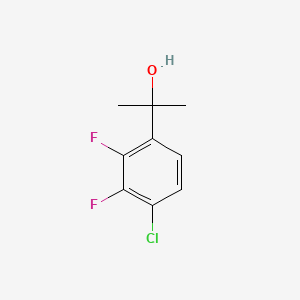
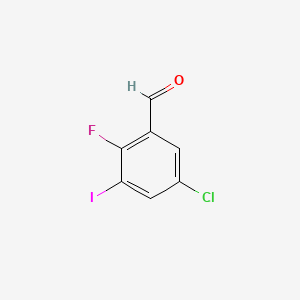

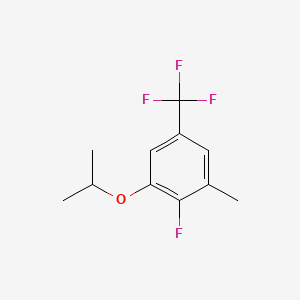
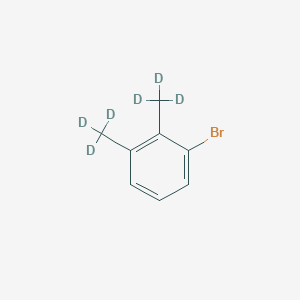

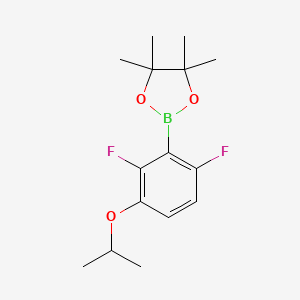
![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)
